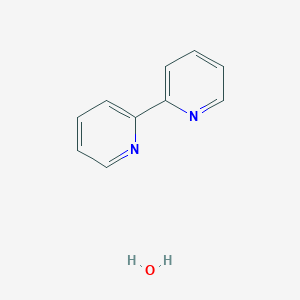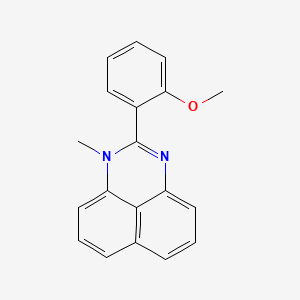
Perimidine, 2-(o-methoxyphenyl)-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Perimidine, 2-(o-methoxyphenyl)-1-methyl- is a heterocyclic compound that belongs to the family of perimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Perimidine, 2-(o-methoxyphenyl)-1-methyl- typically involves the condensation of o-methoxybenzaldehyde with appropriate amines under specific reaction conditions. One common method involves the use of o-methoxybenzaldehyde, nitroethane, and n-butylamine in toluene, followed by reduction with iron and hydrochloric acid . The reaction is carried out under reflux conditions, and the product is purified through steam distillation and extraction.
Industrial Production Methods
Industrial production of Perimidine, 2-(o-methoxyphenyl)-1-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions can be optimized to achieve high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Perimidine, 2-(o-methoxyphenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the perimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Perimidine, 2-(o-methoxyphenyl)-1-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Perimidine, 2-(o-methoxyphenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(o-hydroxyphenyl)perimidine: Similar structure but with a hydroxyl group instead of a methoxy group.
2-phenylperimidine: Lacks the methoxy group, leading to different chemical properties and reactivity.
Uniqueness
The presence of the o-methoxyphenyl group in Perimidine, 2-(o-methoxyphenyl)-1-methyl- imparts unique chemical properties, such as increased reactivity and potential for forming intramolecular hydrogen bonds
Propiedades
Número CAS |
63656-60-0 |
|---|---|
Fórmula molecular |
C19H16N2O |
Peso molecular |
288.3 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-1-methylperimidine |
InChI |
InChI=1S/C19H16N2O/c1-21-16-11-6-8-13-7-5-10-15(18(13)16)20-19(21)14-9-3-4-12-17(14)22-2/h3-12H,1-2H3 |
Clave InChI |
WQHKWSLHTMSJAL-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC3=C2C(=CC=C3)N=C1C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene](/img/structure/B14494089.png)
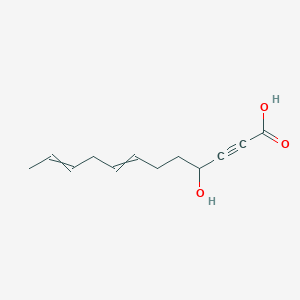
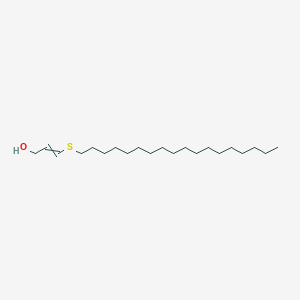
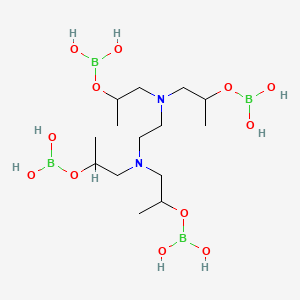
![1-(Trifluoromethanesulfonyl)-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B14494110.png)
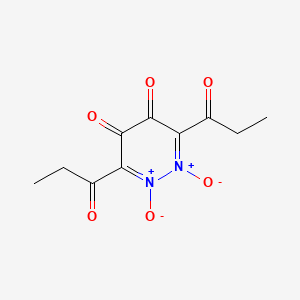
![2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14494123.png)
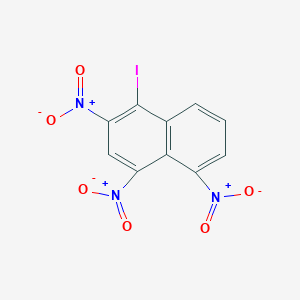
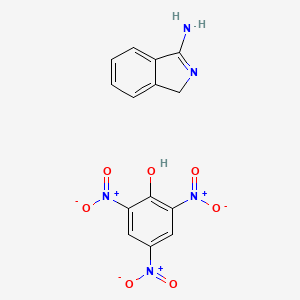
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4,5-dimethylphenol](/img/structure/B14494138.png)
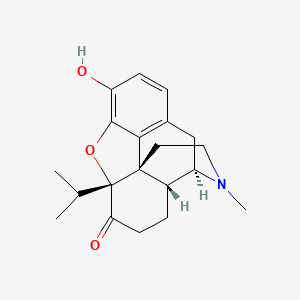
![5-(4-Nitrophenyl)-2-phenyl-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B14494157.png)
